molecular formula C20H22F3N5O3 B2802774 Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate CAS No. 2034345-09-8

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate

Cat. No. B2802774
CAS RN: 2034345-09-8
M. Wt: 437.423
InChI Key: IAYGIGZZKUXEGX-UHFFFAOYSA-N
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Description

The compound contains a benzyl group, a carbamate group, a pyrimidine ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have a variety of potential applications, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are likely to contribute to the rigidity of the molecule, while the benzyl and carbamate groups could add flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the carbamate group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group could enhance its solubility in polar solvents, while the nonpolar benzyl group could enhance its solubility in nonpolar solvents .

Scientific Research Applications

DNA Interaction and Cellular Uptake

Compounds with structural similarities to benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate, such as those containing pyrimidinylpiperazine units, have been investigated for their ability to interact with DNA. For instance, minor groove binders like Hoechst 33258 demonstrate specificity for AT-rich sequences in the minor groove of DNA, facilitating various applications including chromosome and nuclear staining in cell biology research (Issar & Kakkar, 2013).

Pharmacokinetics and Metabolism

Arylpiperazine derivatives, sharing the piperazine feature with the compound , undergo extensive metabolism, including N-dealkylation. These derivatives are mainly metabolized by enzymes such as CYP3A4 and CYP2D6, impacting their pharmacokinetics and therapeutic applications. Such insights are crucial for understanding the disposition and potential drug interactions of benzyl carbamate derivatives (Caccia, 2007).

Chemical Diversity and Biological Activity

Research into compounds with the pyrimidine and piperazine motifs, as found in benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate, reveals a broad spectrum of biological activities. These include potential applications in developing novel therapeutic agents with anti-cancer, anti-bacterial, and anti-viral properties, underscoring the importance of such structures in medicinal chemistry (Boča, Jameson, & Linert, 2011).

Optoelectronic Applications

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, akin to the structure of interest, showcases their value in creating novel optoelectronic materials. This includes applications in luminescent small molecules, chelate compounds, and organic light-emitting diodes, highlighting the versatility of these chemical frameworks beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, studying its reactivity and stability, and optimizing its synthesis .

properties

IUPAC Name

benzyl N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O3/c1-14-25-16(20(21,22)23)11-17(26-14)27-7-9-28(10-8-27)18(29)12-24-19(30)31-13-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGIGZZKUXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate

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